6-chloro-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-chloro-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound belonging to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes a pyridine ring fused to an imidazole ring
Preparation Methods
The synthesis of 6-chloro-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves multiple steps, typically starting with the preparation of the imidazo[1,2-a]pyridine core. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate aldehydes or ketones with amines to form the imidazo[1,2-a]pyridine scaffold.
Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds in a single reaction vessel, often leading to higher yields and fewer by-products.
Oxidative Coupling: This method involves the coupling of two different substrates in the presence of an oxidizing agent to form the desired product.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often through the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
6-chloro-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include transition metal catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
6-chloro-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-chloro-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-chloro-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds, such as:
Imidazo[1,5-a]pyridine Derivatives: These compounds share a similar core structure but differ in their substituents and properties.
Imidazo[1,2-a]pyrimidine Derivatives: These compounds have a similar fused bicyclic structure but with different heteroatoms and substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other related compounds.
Properties
Molecular Formula |
C19H16ClN3O |
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Molecular Weight |
337.8 g/mol |
IUPAC Name |
6-chloro-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H16ClN3O/c1-12-3-7-15(8-4-12)21-19-18(16-9-5-13(2)24-16)22-17-10-6-14(20)11-23(17)19/h3-11,21H,1-2H3 |
InChI Key |
OUGYLEJNBJDYKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(O4)C |
Origin of Product |
United States |
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